molecular formula C23H19BrN2O B5222302 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B5222302
M. Wt: 419.3 g/mol
InChI Key: IOCVAIQEYVKTSH-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, a phenyl group, and a carbonitrile group

Properties

IUPAC Name

4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O/c1-14-18(13-25)22(17-9-5-6-10-19(17)24)23-20(26-14)11-16(12-21(23)27)15-7-3-2-4-8-15/h2-10,16,22,26H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCVAIQEYVKTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a brominated aromatic compound. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of hexahydroquinoline compounds exhibit significant antitumor activity. In particular, studies indicate that 4-arylpolyhydroquinoline derivatives have shown promise as anti-glioma agents. The structure of the compound allows it to interact with biological targets involved in tumor growth and proliferation. For example, one study highlighted the compound's efficacy against glioblastoma multiforme cells, which are notoriously difficult to treat .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives have displayed activity against various bacterial strains and fungi. This antimicrobial effect is attributed to the ability of the compound to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens .

Central Nervous System (CNS) Activity

Compounds similar to 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been noted for their CNS activity. These compounds may possess potential as treatments for neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Synthesis Methodology

The synthesis of this compound typically involves a multi-step process that includes the reaction of 5,5-dimethyl-cyclohexane-1,3-dione with appropriate aryl aldehydes and amino acids under reflux conditions. This synthetic route allows for the introduction of various substituents that can enhance biological activity or alter physical properties .

Structural Characteristics

The crystal structure analysis of similar compounds has provided insights into their molecular geometry and electronic properties. The presence of bromine as a substituent enhances the electron-withdrawing characteristics of the molecule, which may play a role in its reactivity and biological interactions .

Case Studies

Study Findings Reference
Study on Antitumor ActivityDemonstrated significant inhibition of glioblastoma cell proliferation
Investigation of Antimicrobial EffectsShowed effectiveness against multiple bacterial strains
CNS Activity AssessmentIndicated potential for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 4-(4-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The unique structural features of 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, such as the position of the bromine atom and the presence of the carbonitrile group, contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.

Biological Activity

The compound 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C26H26BrN3O
  • Molecular Weight : 480.39354 g/mol
  • CAS Number : 303137-31-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an allosteric modulator and its effects on free fatty acid receptors (FFA3), which are implicated in metabolic regulation and inflammation.

Structure–Activity Relationship (SAR)

Research indicates that the introduction of bromine in the phenyl ring significantly influences the compound's pharmacological properties. For instance, studies have shown that while certain derivatives exhibit agonist activity at FFA3 receptors, others may act as positive allosteric modulators without direct activation .

Biological Activities

The compound has demonstrated a range of biological activities:

  • Antimicrobial Activity :
    • Several studies have evaluated quinoline derivatives for their antibacterial and antifungal properties. The hexahydroquinoline structure is known to enhance antimicrobial efficacy through mechanisms that disrupt cellular processes in pathogens .
  • Anticancer Properties :
    • The compound has been tested against various cancer cell lines. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways has been explored, particularly its inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .

Case Studies and Research Findings

StudyFindings
El Shehry et al. (2011)Reported significant antibacterial activity against Gram-positive and Gram-negative bacteria for related quinoline derivatives .
Mantoani et al. (2016)Evaluated the anti-cancer potential of similar compounds, noting effective inhibition of breast cancer cell lines with IC50 values in the low micromolar range .
Ghodsi et al. (2016)Identified selective COX-2 inhibition by quinoline derivatives, suggesting potential for anti-inflammatory applications .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : The lipophilicity due to the bromophenyl group enhances membrane permeability.
  • Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, which can influence its bioavailability.
  • Excretion : Primarily excreted via renal pathways following metabolism.

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